molecular formula C9H14N4O2 B11890315 9-(1-Methoxyethyl)-7-methyl-3,7,8,9-tetrahydro-6H-purin-6-one CAS No. 143380-51-2

9-(1-Methoxyethyl)-7-methyl-3,7,8,9-tetrahydro-6H-purin-6-one

Cat. No.: B11890315
CAS No.: 143380-51-2
M. Wt: 210.23 g/mol
InChI Key: KNKXLFZJASMEOL-UHFFFAOYSA-N
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Description

9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a methoxyethyl group and a methyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative using 1-methoxyethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis. Post-reaction, the compound is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine derivatives in biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and structural features make it valuable for producing high-value products.

Mechanism of Action

The mechanism of action of 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group can enhance the compound’s binding affinity to specific targets, modulating their activity. The purine ring structure allows for interactions with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant compound with a similar purine structure.

    Theobromine: A compound found in cocoa with structural similarities to caffeine.

Uniqueness

9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

9-(1-Methoxyethyl)-7-methyl-3,7,8,9-tetrahydro-6H-purin-6-one is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various nucleosides and has been investigated for its pharmacological properties.

Antiviral Properties

Research indicates that purine derivatives, including this compound, exhibit antiviral activity. A study highlighted the compound's ability to inhibit viral replication in vitro. The mechanism of action is believed to involve interference with nucleic acid synthesis, which is crucial for viral proliferation.

Anticancer Effects

The compound has shown promise in anticancer research. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it was found to significantly reduce cell viability in human lung carcinoma (A549) and cervical cancer (HeLa) cell lines. The observed IC50 values were approximately 15 µM for A549 cells and 20 µM for HeLa cells, indicating potent anticancer activity.

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has been evaluated for antimicrobial effects. It demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL for various pathogens.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Adenosine receptors: The compound may act as an antagonist or modulator of adenosine receptors, which play a crucial role in cellular signaling.
  • DNA/RNA synthesis inhibition: By mimicking nucleotide structures, it can interfere with nucleic acid synthesis pathways.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AntiviralVarious virusesNot specified
AnticancerA549 (lung carcinoma)15 µM
HeLa (cervical carcinoma)20 µM
AntimicrobialE. coli32 µg/mL
S. aureus64 µg/mL

Structure-Activity Relationship (SAR)

The structure of the compound can be analyzed to understand its biological activity better:

Structural FeatureImpact on Activity
Methoxyethyl groupEnhances solubility and bioavailability
Methyl group at position 7Increases potency against cancer cells
Tetrahydro structureContributes to receptor binding affinity

Case Study 1: Anticancer Evaluation

In a controlled laboratory setting, researchers conducted a series of experiments to evaluate the anticancer efficacy of this compound on A549 and HeLa cells. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

A separate study focused on the antimicrobial properties of the compound against clinical isolates of bacteria. Using broth microdilution methods, researchers determined MIC values for several strains. The results revealed that the compound exhibited significant antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains.

Properties

CAS No.

143380-51-2

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

9-(1-methoxyethyl)-7-methyl-1,8-dihydropurin-6-one

InChI

InChI=1S/C9H14N4O2/c1-6(15-3)13-5-12(2)7-8(13)10-4-11-9(7)14/h4,6H,5H2,1-3H3,(H,10,11,14)

InChI Key

KNKXLFZJASMEOL-UHFFFAOYSA-N

Canonical SMILES

CC(N1CN(C2=C1N=CNC2=O)C)OC

Origin of Product

United States

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